MV-1-NH-Me
Description
Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality
PROTACs are heterobifunctional small molecules designed to induce the degradation of specific target proteins. wikipedia.orgwikipedia.org They consist of two active ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. wikipedia.orgwikipedia.org This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme, in concert with the E3 ligase, to the POI, marking it for degradation by the 26S proteasome. wikipedia.orgmybiosource.com Unlike traditional inhibitors that block protein function transiently, PROTACs operate catalytically, as a single PROTAC molecule can potentially lead to the ubiquitination and degradation of multiple copies of the target protein. cenmed.combio-techne.com This "event-driven" pharmacology offers potential advantages, including overcoming drug resistance mechanisms associated with target overexpression or mutations that affect inhibitor binding affinity. cenmed.combio-techne.com The concept of hijacking the UPS for targeted protein degradation was first reported in the early 2000s, and the field has since seen significant progress, with several PROTAC molecules entering clinical trials. wikipedia.orgmybiosource.com
Significance of Inhibitor of Apoptosis Proteins (IAPs) in E3 Ubiquitin Ligase Systems
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play crucial roles in regulating apoptosis and immune signaling. citeab.comfishersci.ca Certain IAP family members, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), possess E3 ubiquitin ligase activity or can interact with other E3 ligases. citeab.comfishersci.ca They are involved in the ubiquitination of various protein substrates, influencing diverse cellular processes beyond apoptosis. fishersci.ca Dysregulation of IAPs has been implicated in various diseases, particularly cancer, where their anti-apoptotic functions can contribute to tumor cell survival and resistance to therapy. fishersci.ca Consequently, IAPs have become attractive therapeutic targets. fishersci.ca Small molecule IAP antagonists have been developed, some of which are in clinical evaluation as anticancer agents. fishersci.ca These antagonists can induce the autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2 or directly inhibit the caspase-inhibitory activity of XIAP. cenmed.comfishersci.ca The E3 ligase activity associated with certain IAPs, particularly cIAP1, makes them valuable targets for recruitment by PROTAC molecules to induce the degradation of target proteins. cenmed.comwikipedia.orgmybiosource.comfishersci.ca
Contextualization of MV-1-NH-Me as an IAP Ligand in Targeted Protein Degradation
This compound is characterized as an IAP ligand, specifically based on the IAP antagonist MV-1. genecards.orgcenmed.comnih.govsigmaaldrich.commims.com MV-1 is a pan-IAP antagonist known to bind to the baculovirus IAP repeat (BIR) domains of IAP proteins, including cIAP1 and XIAP, leading to the autoubiquitination and proteasomal degradation of cIAPs. citeab.comfishersci.ca this compound serves as the E3 ligase recruiting moiety in certain heterobifunctional degraders, specifically in a class of molecules termed Specific and Non-genetic Inhibitor of Apoptosis Protein-dependent Protein Erasers (SNIPERs). cenmed.commybiosource.comcenmed.comnih.govsigmaaldrich.commims.com SNIPERs, like PROTACs, are composed of an E3 ligase ligand (in this case, an IAP ligand like this compound) linked to a ligand for the target protein. cenmed.comfishersci.ca By incorporating this compound, these chimeric molecules aim to bring the target protein into close proximity with IAPs, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target. cenmed.comfishersci.ca
Current Research Landscape and Unaddressed Questions Pertaining to this compound-Based Degraders
Research involving this compound primarily centers on its application as a component in PROTACs or SNIPERs to induce the degradation of specific proteins. Studies have demonstrated the potential of SNIPERs utilizing MV-1-based IAP ligands to induce the degradation of various target proteins. For example, a SNIPER molecule was developed by conjugating an MV-1 based IAP ligand with an ABL inhibitor to target the oncogenic fusion protein BCR-ABL for degradation. sigmaaldrich.commims.com
Detailed research findings have explored the mechanisms by which IAP-based degraders function. While the IAP antagonist module's binding can trigger cIAP1 autoubiquitylation and degradation, the degradation of other proteins like XIAP and BRD4 by SNIPERs requires the formation of a ternary complex involving the degrader, the IAP, and the target protein. fishersci.ca Studies have also investigated the impact of modifications to the IAP ligand on the activity of the degrader. For instance, an N-methylated LCL-161 derivative, which prevented binding to IAPs, abrogated the degradation of cIAP1, XIAP, and BRD4 by a SNIPER molecule. fishersci.ca
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H45N5O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |
InChI Key |
FWVBKWFGQNQMDR-CJBSCAABSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mv 1 Nh Me
Strategies for the Synthesis of MV-1-NH-Me and Related IAP-Binding Moieties
The synthesis of IAP-binding moieties like this compound often draws upon strategies developed for Smac mimetics, as these compounds mimic the endogenous IAP antagonist SMAC. researchgate.nethuckel.pl These strategies frequently involve the construction of nitrogen-containing scaffolds with precise stereochemical control.
Precursor Synthesis and Stereochemical Control in Nitrogen-Containing Scaffolds
The synthesis of IAP ligands typically involves building complex molecular architectures that can effectively bind to the BIR domains of IAPs, such as XIAP and cIAP1/2. researchgate.netnih.govsigmaaldrich.com These structures often incorporate amino acid derivatives or peptidomimetic elements to mimic the IAP-binding motif (IBM) found in proteins like SMAC. researchgate.nethuckel.pl
Stereochemical control is paramount in the synthesis of these molecules because the interaction with protein binding sites is highly dependent on the precise three-dimensional arrangement of atoms. Chiral centers are often introduced and controlled through various synthetic techniques, including asymmetric synthesis using chiral reagents, catalysts, or substrates, or by the transformation of one enantiomer into another. google.com For instance, the synthesis of peptidomimetic IAP antagonists has involved the condensation of protected amino acid derivatives, followed by deprotection steps. nih.gov
While specific details on the precursor synthesis and stereochemical control specifically for this compound are not extensively detailed in the provided search results, general approaches for related IAP binders highlight the importance of controlled coupling reactions and the use of protected intermediates to ensure the correct stereochemistry and functional group compatibility. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
Optimization of reaction conditions is crucial to achieve high yields and purity of complex molecules like this compound. This involves careful selection of solvents, bases, temperatures, and reaction times. For example, in the synthesis of related nitrogen-containing heterocycles, variations in solvent and temperature have been shown to influence reaction outcomes. acs.orgmdpi.com The formation of amide bonds, a common linkage in peptidomimetic structures, often requires coupling reagents and controlled conditions to minimize side reactions and epimerization. nih.gov
Given that this compound is a based on the MV-1 structure, which is a potent pan-IAP antagonist, its synthesis likely involves a series of controlled coupling and functional group transformation steps. sigmaaldrich.com While specific optimized conditions for this compound synthesis are not provided, the general principles applied in the synthesis of similar complex organic molecules and IAP binders would be relevant, focusing on factors such as stoichiometry, addition rates, and purification methods to isolate the desired product with high purity.
Linker Chemistry and Conjugation Strategies for this compound-Based PROTACs
PROTACs are heterobifunctional molecules composed of an E3 ligase ligand (in this case, this compound), a linker, and a ligand for the target protein. nih.govfrontiersin.org The linker plays a critical role in the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to target protein ubiquitination and degradation. nih.govfrontiersin.org
Rational Design Principles for PROTAC Linkers
The design of the linker in PROTACs is not trivial and significantly impacts the molecule's physicochemical properties, ternary complex formation, and ultimately, biological activity. nih.govacs.org Rational design principles for PROTAC linkers consider several factors:
Length and Flexibility: The linker must be of appropriate length and flexibility to bridge the distance between the E3 ligase and the target protein binding sites in a manner that facilitates productive interaction and ubiquitination. nih.govacs.org Linker lengths can vary significantly, and studies have shown that potency can be dependent on linker length. nih.gov
Composition: The chemical composition of the linker influences solubility, permeability, and metabolic stability. Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and those incorporating cyclic or rigid structures. nih.govacs.org The choice of linker can impact cell permeability and the ability to form a productive ternary complex. nih.govacs.org
Attachment Points (Exit Vectors): The points at which the linker is attached to the E3 ligase ligand (this compound) and the target protein ligand are crucial. These "exit vectors" must be carefully selected to avoid disrupting the binding affinity of either ligand to its respective protein. frontiersin.org
Rational linker design often involves exploring a matrix of different linker lengths and compositions to identify those that promote optimal ternary complex formation and target degradation for a specific protein of interest. chemrxiv.org
Chemical Methodologies for the Conjugation of this compound to Target Protein Ligands (e.g., ABL Kinase Inhibitors)
The conjugation of this compound to a target protein ligand requires robust and efficient chemical methodologies that can form a stable linker connection without compromising the integrity or binding affinity of the two functional components. This compound, as an IAP ligand, has been conjugated to ABL kinase inhibitors via a linker to form SNIPER molecules designed to degrade the oncogenic BCR-ABL protein. medchemexpress.commedchemexpress.com
Common chemical reactions used for conjugating E3 ligase ligands to target protein ligands via a linker include:
Amide Bond Formation: This is a widely used method, particularly when one component has a carboxylic acid and the other has an amine. nih.govchemrxiv.orgfrontiersin.org this compound contains an amine group which can serve as an attachment point for linkers terminating in a carboxylic acid or activated ester. chemscene.com
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a popular "click" reaction due to its high efficiency, specificity, and tolerance of various functional groups. frontiersin.orgnih.gov This requires incorporating azide (B81097) and alkyne functional handles onto the linker and the ligands.
Nucleophilic Substitution: Reactions involving alkyl halides or similar electrophiles reacting with nucleophiles like amines or thiols can also be used. thermofisher.com
Maleimide Chemistry: This is commonly used for conjugating to sulfhydryl groups (thiols) on proteins or modified small molecules. nih.govthermofisher.com
Based on the available information, a detailed article focusing solely on the synthetic methodologies, chemical derivatization, and structure-activity relationship (SAR) studies specifically for the chemical compound “this compound” cannot be comprehensively generated as requested. The search results identify this compound and its PubChem CID nih.govinvivochem.cn, noting it as an IAP ligand based on MV-1 invivochem.cn and a synonym for PROTAC fluoroprobe.com. While general principles of organic synthesis, chemical derivatization for SAR studies, and the role of E3 ligase ligands in targeted protein degradation (PROTACs) are discussed in the search results thieme-connect.comnuph.edu.uafrontiersin.orgmdpi.comresearchgate.netscribd.comnih.govnih.govresearchgate.netresearchgate.netscielo.org.mxacs.orgrsc.orgmdpi.comacs.orgnih.govekb.egnih.govresearchgate.net, specific details regarding the synthesis of this compound or systematic SAR studies conducted on its scaffold are not provided within the retrieved snippets.
Mechanistic Investigations of Mv 1 Nh Me in Cellular and Biochemical Systems
In Vitro Biochemical Characterization of MV-1-NH-Me Interactions
In vitro biochemical studies are fundamental to characterizing the direct interactions of this compound with its binding partners, primarily IAP proteins. These investigations provide insights into the affinity, kinetics, and thermodynamics of the binding process, as well as the formation of multi-protein complexes essential for its function.
Kinetic and Thermodynamic Parameters of this compound Binding to IAP Proteins
The interaction between this compound and IAP proteins is a primary determinant of its efficacy as an E3 ligase recruiter. While specific detailed kinetic and thermodynamic parameters solely for this compound binding to various IAPs may require dedicated studies, its parent compound, MV-1, has been reported as an antagonist of cellular IAP1 (c-IAP1) and cellular IAP2 (c-IAP2). MV-1 binds to the baculovirus IAP repeat (BIR) domains of IAP proteins, leading to their autoubiquitination and proteasomal degradation. MV-1 was reported to have a dissociation constant (KD) of 5.8 nM for c-IAPs, indicating a relatively high binding affinity. As this compound is based on the MV-1 structure, it is expected to exhibit similar high-affinity binding to IAP proteins through interactions with their BIR domains, facilitating their recruitment for targeted protein degradation.
Elucidation of Ternary Complex Formation (this compound:IAP:Target Protein)
A key aspect of this compound's mechanism, particularly when incorporated into PROTAC or SNIPER molecules, is its ability to facilitate the formation of a ternary complex. This complex consists of the E3 ubiquitin ligase (IAP), the PROTAC molecule (containing the this compound moiety and a ligand for the target protein, linked together), and the target protein itself. nih.govnih.govidrblab.nettruemeds.inresearchgate.netwikipedia.org The this compound component specifically engages the IAP protein, bringing it into close proximity with the target protein that is bound by the other ligand of the PROTAC. This induced proximity is critical for the subsequent transfer of ubiquitin from an E2 conjugating enzyme to the target protein, a prerequisite for proteasomal degradation. nih.govnih.govwikipedia.org The stability and formation efficiency of this ternary complex are directly influenced by the binding affinities of the individual ligands (this compound to IAP and the target ligand to the target protein) and the nature of the linker connecting them. truemeds.in
Biophysical Techniques for Assessing Protein-Ligand and Protein-Protein Interactions
Various biophysical techniques are indispensable for characterizing the interactions involving this compound, IAP proteins, and target proteins. These methods provide quantitative data on binding affinities, kinetics, and the stoichiometry of complex formation. Techniques commonly employed in such studies include:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time. It can be used to study the binding of this compound to immobilized IAP proteins, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR is also valuable for studying the cooperative binding effects in ternary complex formation. truemeds.in
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that measures the heat released or absorbed upon molecular binding. It provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), in addition to the binding affinity (KD). ITC is useful for understanding the driving forces behind this compound binding to IAPs and the formation of ternary complexes.
Fluorescence-based techniques: Techniques such as Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Resonance Energy Transfer (FRET) can be used to study protein-ligand and protein-protein interactions in solution. FCS can provide information on diffusion coefficients and binding affinities, while FRET can measure the proximity between labeled molecules, allowing for the detection and characterization of ternary complex formation.
Mass Spectrometry (MS): Native mass spectrometry can be used to analyze intact protein complexes, providing information on the stoichiometry and composition of the ternary complex formed by this compound, IAP, and the target protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural and dynamic information about protein-ligand interactions at atomic resolution. It can be used to map the binding site of this compound on IAP proteins and to study conformational changes upon binding and ternary complex formation.
These biophysical approaches, often used in combination, provide a comprehensive understanding of the molecular interactions mediated by this compound.
Cellular Mechanistic Studies of this compound-Mediated Protein Degradation
Cellular studies are essential to validate the activity of this compound in a physiological context and to dissect the cellular pathways involved in the degradation of target proteins. These studies move beyond direct binding interactions to explore the functional consequences of IAP recruitment by this compound.
E3 Ligase Recruitment Efficiency and Substrate Ubiquitination Dynamics
When this compound is part of a PROTAC, its primary function in the cellular environment is to effectively recruit an IAP E3 ubiquitin ligase to the vicinity of the target protein. medicinacomplementar.com.brcenmed.com The efficiency of this recruitment is a critical factor determining the rate and extent of target protein degradation. Once the ternary complex (Target Protein:PROTAC:IAP) is formed, the recruited IAP, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the covalent attachment of ubiquitin molecules to lysine (B10760008) residues on the target protein. nih.govnih.govwikipedia.org This process, known as ubiquitination, often involves the formation of polyubiquitin (B1169507) chains, which serve as a signal for proteasomal degradation. nih.govnih.govwikipedia.org
Cellular studies investigating this compound's role would typically involve assessing the level of ubiquitination of the target protein in the presence of a PROTAC containing this compound. Techniques such as Western blotting with anti-ubiquitin antibodies or mass spectrometry-based proteomics can be used to monitor the ubiquitination status of the target protein. The dynamics of ubiquitination, including the rate of ubiquitin chain formation and the specific lysine residues modified, provide crucial details about the efficiency of IAP recruitment and the subsequent ubiquitination process mediated by the this compound containing PROTAC.
Proteasome-Dependent Degradation Pathways Elicited by this compound Conjugates
The ultimate outcome of the ubiquitination process orchestrated by PROTACs incorporating this compound is the degradation of the target protein by the cellular proteasome system. The 26S proteasome is a large protein complex responsible for degrading polyubiquitinated proteins into smaller peptides. nih.govnih.govwikipedia.org Following ubiquitination, the target protein is recognized and translocated into the proteasome for degradation. nih.govnih.govwikipedia.org
Cellular studies to confirm proteasome-dependent degradation induced by this compound conjugates often involve treating cells with the PROTAC in the presence or absence of proteasome inhibitors (e.g., bortezomib, MG-132). If the degradation of the target protein is blocked by proteasome inhibition, it indicates that the degradation is indeed mediated by the proteasome. Techniques like Western blotting are used to monitor the levels of the target protein over time, demonstrating its decrease upon treatment with the PROTAC and the abrogation of this decrease by proteasome inhibitors. These studies confirm that the cellular machinery for proteasomal degradation is effectively enlisted by PROTACs containing this compound to eliminate the target protein.
Molecular Determinants of this compound Efficacy
Investigation of Cellular Resistance Mechanisms to this compound-Based Degraders
While specific resistance mechanisms directly attributed to this compound as a single agent are not detailed in the search results, investigations into cellular resistance to protein degraders incorporating IAP ligands like this compound would likely involve mechanisms affecting the various steps of the degradation pathway. Potential resistance mechanisms could include alterations in the expression or activity of the targeted E3 ligase (IAPs in this case), mutations in the target protein that affect degrader binding or ubiquitination, changes in the expression or activity of components of the ubiquitin-proteasome system, or increased expression of proteins that can sequester the degrader or the target protein nih.gov. Resistance mechanisms to other targeted therapies and protein degradation strategies in cancer cells involve diverse factors, including alterations in drug targets, activation of alternative signaling pathways, and the influence of the tumor microenvironment nih.govoaepublish.com. For BCR-ABL targeted therapies, resistance can arise from mutations in the BCR-ABL kinase domain or activation of bypass signaling pathways jcancer.org. Therefore, resistance to this compound-based degraders targeting BCR-ABL could involve similar mechanisms affecting the degrader's ability to bind to BCR-ABL or recruit the IAP ligase, as well as broader cellular adaptations that reduce reliance on BCR-ABL signaling or enhance protein stability.
Computational Chemistry and Molecular Modeling of Mv 1 Nh Me
Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations combine the accuracy of QM methods for a specific region of interest (e.g., the reactive site of a molecule or protein) with the computational efficiency of MM methods for the surrounding environment. uiuc.edumpg.deresearchgate.netmit.edu This approach is particularly useful for studying complex systems and processes, such as chemical reactions and interactions in biological environments. uiuc.edumpg.deresearchgate.net While MM force fields are based on QM calculations and experimental data, QM methods offer a more complete understanding of processes involving chemical reactions or charge redistribution. uiuc.edu QM/MM simulations can be used to investigate reaction mechanisms and the influence of the surrounding environment. mpg.de
Structural Elucidation and Conformational Analysis of MV-1-NH-Me
Structural elucidation involves determining the 3D arrangement of atoms in a molecule. Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. beilstein-journals.orgmdpi.comdokumen.pub Computational methods, including QM and MM simulations, play a significant role in this process. beilstein-journals.orgmdpi.comdokumen.pub For this compound, computational chemistry data available includes properties such as Topological Polar Surface Area (TPSA) at 119.64, LogP at 2.7133, 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 11 rotatable bonds. chemscene.com These descriptors provide initial insights into the molecule's potential pharmacokinetic properties and flexibility, which are crucial for understanding its possible conformations and interactions. Conformational analysis using computational techniques can help identify stable conformers and understand the molecule's flexibility, which is important for predicting how it might bind to a target protein.
Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions
Molecular docking and dynamics simulations are widely used computational techniques to study the interactions between a small molecule (ligand) and a protein target. nih.govnih.gov Molecular docking predicts the preferred binding pose(s) of a ligand within a protein's binding site, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex and the dynamic behavior of the molecules over time. nih.govnih.gov
Computational Modeling of this compound Binding to IAP Proteins
This compound is identified as an IAP ligand. invivochem.cnmedchemexpress.com IAPs (Inhibitor of Apoptosis Proteins) are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death). nih.govplos.orgmdpi.commdpi.com They are often overexpressed in cancer cells, contributing to resistance to cell death. nih.govplos.org IAPs, such as XIAP, cIAP1, and cIAP2, contain Baculoviral IAP Repeat (BIR) domains that are critical for their anti-apoptotic activity and their interaction with endogenous antagonists like Smac/DIABLO. nih.govplos.orgnih.govnih.govresearchgate.netexplorationpub.com Computational modeling, specifically molecular docking, can be used to predict how this compound might bind to the BIR domains or other relevant binding sites on IAP proteins. Studies on other IAP ligands and Smac mimetics, such as LCL161 and GDC-0152, have utilized molecular docking to understand their binding interactions with IAPs like XIAP and cIAP1/2. plos.orgnih.govnih.govexplorationpub.com This suggests that similar computational approaches would be applicable to studying the binding of this compound to IAPs.
Simulation and Stability Analysis of Ternary Complex Formation
This compound is described as an IAP ligand that, as part of a PROTAC (PROteolysis TArgeting Chimera), binds to an ABL inhibitor via a linker to form a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). medchemexpress.com PROTACs function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.govresearchgate.net This process involves the formation of a ternary complex consisting of the PROTAC molecule, the target protein (in this case, potentially ABL), and the E3 ligase (IAP protein). nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish relationships between the chemical structure of a compound and its biological activity. innovareacademics.innih.govfrontiersin.orgschrodinger.comresearchgate.net QSAR models use mathematical equations to correlate structural descriptors with activity data, allowing for the prediction of the activity of new compounds. innovareacademics.innih.govfrontiersin.orgresearchgate.net Pharmacophore models represent the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) in a molecule that are necessary for binding to a target and eliciting a biological response. innovareacademics.innih.govfrontiersin.orgschrodinger.com
These techniques can be applied to this compound and related compounds to understand which structural features are important for its activity as an IAP ligand and its role in PROTAC-mediated degradation. By developing QSAR models based on a series of MV-1 derivatives or related IAP ligands with known activities, it might be possible to predict the activity of new analogs and guide the design of more potent compounds. innovareacademics.innih.govfrontiersin.orgresearchgate.net Pharmacophore modeling can help visualize the key interactions required for binding to the IAP target, providing a template for virtual screening of chemical databases to identify novel compounds with similar binding characteristics. innovareacademics.innih.govfrontiersin.orgschrodinger.com While specific QSAR or pharmacophore studies on this compound were not found in the search results, these are standard computational approaches applicable to the study of ligand-protein interactions and the design of related molecules.
Predictive Modeling of Binding Affinities and Degradation Potency
Predictive modeling of binding affinities and degradation potency for molecules like this compound, particularly in the context of its function as an IAP ligand within PROTACs, is a critical area in computational chemistry. These models aim to foresee how strongly the ligand will bind to its target protein (Inhibitor of Apoptosis Protein - IAP) and how effectively the resulting complex will lead to the degradation of a target protein via the ubiquitin-proteasome system.
Typical computational approaches employed in this domain include molecular docking to predict binding poses and affinities to the E3 ligase (IAP in this case), molecular dynamics simulations to explore the stability and dynamics of the protein-ligand complex, and quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity (binding affinity and degradation potency). However, specific published research detailing the application of these predictive modeling techniques for this compound was not found in the conducted searches. The available information confirms this compound's role as an IAP ligand, implying that such studies would be relevant to its mechanism of action within a PROTAC construct rafinhibitor.cominvivochem.cn.
Computational Approaches for Rational Design of this compound Analogs
The rational design of analogs for bioactive molecules like this compound is significantly aided by computational approaches. These methods allow for the in silico exploration of structural modifications and their potential impact on properties such as target binding affinity, selectivity, metabolic stability, and ultimately, the efficacy of a PROTAC molecule incorporating the analog.
Advanced Analytical Techniques for the Characterization of Mv 1 Nh Me
Spectroscopic Methodologies for Structural and Purity Assessment
Spectroscopic techniques probe the interaction of electromagnetic radiation with the MV-1-NH-Me molecule, yielding data that can be interpreted to determine its structural features and assess its purity. royalsocietypublishing.orgwisdomlib.org
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including this compound. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can determine the types and connectivity of atoms within the molecule. royalsocietypublishing.orgunl.edu
¹H NMR Spectroscopy: Provides information about the number of different types of hydrogen atoms, their electronic environment, and their connectivity to adjacent hydrogen atoms through spin-spin coupling. The chemical shifts (δ) and splitting patterns of proton signals are characteristic of specific functional groups and structural fragments within this compound. royalsocietypublishing.orgmsu.edulibretexts.org
¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of this compound, providing signals for each unique carbon atom. ¹³C NMR is particularly useful for identifying different types of carbon environments (e.g., aliphatic, aromatic, carbonyl) and can be performed with or without proton decoupling. royalsocietypublishing.orgrsc.orgbeilstein-journals.org
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information. COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly attached, and HMBC shows correlations between protons and carbons separated by two or three bonds. These 2D methods are essential for unambiguously assigning NMR signals and confirming the proposed structure of this compound. royalsocietypublishing.org
Detailed NMR data for this compound would typically include a list of assigned chemical shifts, integration values (for ¹H NMR), multiplicity of signals, and observed coupling constants. For 2D NMR, tables summarizing the observed correlations would be presented.
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which aids in confirming its identity and can reveal the presence of impurities. royalsocietypublishing.orgwisdomlib.orgmsu.edu
Mass Spectrometry (MS): In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. This typically provides a signal corresponding to the molecular ion ([M]⁺• or [M+H]⁺, depending on the ionization method) and fragment ions. The fragmentation pattern is characteristic of the compound's structure. uni-saarland.dejeolusa.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of the molecular ion and fragment ions, providing strong evidence for the chemical formula of this compound and its structural fragments. mdpi.comacdlabs.com
Analysis of the mass spectrum of this compound would involve identifying the molecular ion peak and interpreting the fragmentation pattern to corroborate the proposed structure. HRMS data would be used to confirm the elemental composition.
An illustrative table showing typical MS data types is provided below:
| Ion Type | m/z (Nominal) | m/z (Exact) | Proposed Elemental Composition |
| Molecular Ion | [M]⁺• or [M+H]⁺ | Calculated | Calculated |
| Fragment Ion 1 | Measured | Measured | Deduced |
| Fragment Ion 2 | Measured | Measured | Deduced |
| ... | ... | ... | ... |
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. royalsocietypublishing.orgunl.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. Characteristic absorption bands in the IR spectrum correspond to specific functional groups present in this compound, such as N-H stretching vibrations, C=O stretching vibrations, and aromatic ring vibrations. royalsocietypublishing.orgresearchgate.netlpnu.ualibretexts.org The presence or absence of expected functional group signals in the IR spectrum supports the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting chromophores, which are structural features that absorb UV-Vis light, such as conjugated pi systems and aromatic rings present in this compound. royalsocietypublishing.orgbeilstein-journals.orglibretexts.orguobabylon.edu.iq The UV-Vis spectrum can provide information about the electronic structure and purity of the compound, as impurities with significant UV-Vis absorbance can be detected.
IR spectra are typically presented as plots of transmittance or absorbance versus wavenumber (cm⁻¹), with characteristic peaks annotated. UV-Vis spectra are shown as plots of absorbance versus wavelength (nm), with absorption maxima (λmax) and molar absorptivity (ε) values reported.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities, and quantifying its amount in a sample. royalsocietypublishing.orgshimadzu.com
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is invaluable for determining the purity of this compound and for developing validated analytical methods for its analysis. royalsocietypublishing.orgshimadzu.comrjptonline.orgepa.gov
In HPLC, a liquid mobile phase carries the sample through a stationary phase (typically a column packed with small particles). Compounds in the sample separate based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV-Vis detector, mass spectrometer) at the end of the column records the separated components as peaks in a chromatogram. shimadzu.com
Purity Assessment: The purity of this compound is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (excluding solvent and baseline noise). royalsocietypublishing.org
Quantification: HPLC can be used to quantify the amount of this compound in a sample by comparing the peak area or height to a calibration curve prepared using standards of known concentration. rjptonline.org
Method Validation: For quantitative analysis, HPLC methods are typically validated to ensure they are specific, accurate, precise, linear, rugged, and robust. rjptonline.org
A typical HPLC chromatogram for this compound would show a main peak at a specific retention time, with smaller peaks indicating the presence of impurities. Data tables would include retention times, peak areas, and calculated purity or concentration values.
While HPLC is suitable for a wide range of compounds, GC and SFC may be applied depending on the physical properties of this compound, particularly its volatility and thermal stability. libretexts.org
Gas Chromatography (GC): GC is typically used for the analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase (a column). Separation occurs based on the partitioning of analytes between the mobile and stationary phases, primarily influenced by their boiling points and interactions with the stationary phase. nih.gov If this compound is sufficiently volatile and stable at the required temperatures, GC coupled with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometry (MS)) could be used for purity assessment and quantification. mdpi.comsigmaaldrich.comresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (commonly carbon dioxide) as the mobile phase. SFC offers advantages for the separation of chiral compounds and for samples that are not easily analyzed by either GC or HPLC. libretexts.org If this compound is a chiral molecule or presents challenges with traditional HPLC methods, SFC could be a valuable alternative for its analysis and purification.
The application of GC or SFC for this compound would depend on experimental evaluation of its suitability for these techniques. Data from GC or SFC would include retention times and peak areas, similar to HPLC.
Microextraction and Miniaturized Separation Systems
Microextraction and miniaturized separation systems represent a significant trend in modern analytical chemistry, offering advantages such as reduced sample and solvent consumption, lower waste generation, and often improved speed and efficiency compared to traditional methods. researchgate.netmdpi.comnih.govunizg.hr These techniques are particularly relevant for the analysis of complex matrices or when sample volume is limited.
Microextraction techniques, including solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), involve the partitioning of analytes between a sample phase and a very small amount of extracting phase. researchgate.netmdpi.comnih.gov These methods can be used for sample preparation, concentrating the analyte of interest before introduction into a separation system. Miniaturized separation systems, such as micro-liquid chromatography (micro-LC) and capillary electrophoresis (CE), operate with significantly smaller dimensions than conventional systems, leading to reduced mobile phase consumption and faster analysis times. chromsoc.jpunizg.hr
The coupling of microextraction techniques with miniaturized separation systems offers a powerful analytical platform. For a compound like this compound, these techniques could be applied to:
Sample Clean-up and Preconcentration: Isolating this compound from a complex sample matrix (e.g., reaction mixture, formulation component) to remove interfering substances and increase its concentration for detection. researchgate.netmdpi.comnih.gov
Analysis of Low-Volume Samples: Enabling the characterization of this compound even when only small quantities are available. researchgate.netunizg.hr
Integration into Portable Devices: The miniaturization aspect facilitates the development of portable analytical devices for potential on-site analysis. unizg.hr
While specific data for this compound is not available, the general application of these techniques would involve optimizing parameters such as extraction phase chemistry, extraction time, sample volume, and mobile phase composition (for separation) to achieve efficient recovery and separation of this compound.
Biophysical Characterization Methods (Beyond Binding Assays)
Beyond assessing the binding affinity of a molecule like this compound to its target (as an IAP ligand), biophysical methods provide crucial insights into its intrinsic physical properties and behavior in solution. These methods can reveal information about thermal stability, aggregation propensity, and hydrodynamic size, which are important for understanding a compound's formulation, storage, and activity.
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference, as a function of temperature or time. coriolis-pharma.comlongdom.orgnih.gov This technique is widely used to study the thermal properties of various substances, including small molecules. longdom.orgacs.orgmdpi.com
For this compound, DSC could be employed to determine key thermal transitions, such as:
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state. This provides an indication of the compound's purity and crystalline form. longdom.orgmdpi.com
Glass Transition Temperature (Tg): For amorphous forms of the compound, Tg represents the temperature at which the material transitions from a rigid glassy state to a more flexible rubbery state. This is critical for assessing the physical stability of amorphous solids. coriolis-pharma.comlongdom.org
Enthalpy Changes (ΔH): DSC can quantify the heat absorbed or released during thermal transitions, providing information about the energetics of these processes. longdom.orgnih.gov
Thermal Degradation: DSC can also reveal exothermic events associated with the decomposition or degradation of the compound upon heating, indicating its thermal stability limits. acs.orgmdpi.com
Micro Differential Scanning Calorimetry (µDSC) is a variant offering higher sensitivity for smaller sample sizes, useful when material is limited. coriolis-pharma.com
A hypothetical DSC data table for this compound might look like this:
| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) |
| Melting Point | [Data] | [Data] |
| Glass Transition | [Data] | [Data] |
| Degradation Onset | [Data] | [Data] |
Note: Specific data for this compound is not available, and this table is illustrative.
Dynamic Light Scattering (DLS) for Aggregate Formation and Hydrodynamic Size
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the size and size distribution of particles, including molecules and their aggregates, in solution. creative-biolabs.comformulationbio.comresearchgate.netsci-hub.se DLS is based on the principle of Brownian motion; smaller particles move faster due to collisions with solvent molecules, while larger particles and aggregates move slower. formulationbio.comsci-hub.se By analyzing the fluctuations in scattered light intensity caused by this motion, DLS can determine the hydrodynamic size of the particles. formulationbio.comresearchgate.net
For this compound in solution, DLS can provide valuable information regarding:
Hydrodynamic Size: The effective diameter of the solvated molecule or particle as it diffuses in solution. This size is influenced by the molecule's shape and solvation layer. formulationbio.comresearchgate.netsci-hub.se
Aggregate Formation: DLS is highly sensitive to the presence of larger particles, such as aggregates. creative-biolabs.comresearchgate.netrsc.org An increase in the average hydrodynamic size or the appearance of multiple size populations in the DLS data can indicate aggregation. creative-biolabs.com
Size Distribution: DLS can provide information on the distribution of particle sizes in a sample, indicating whether the sample is monodisperse (uniform size) or polydisperse (varying sizes). formulationbio.comresearchgate.net The polydispersity index (PDI) is a common metric for this. formulationbio.com
DLS is particularly useful for monitoring the stability of this compound in various solution conditions (e.g., different pH, temperature, concentration) over time, as changes in hydrodynamic size or the appearance of aggregates can be detected. creative-biolabs.com It is important to note that DLS is more sensitive to larger particles due to the strong dependence of scattered light intensity on particle size. creative-biolabs.comrsc.orgsci-hub.se
A hypothetical DLS data table for this compound under specific conditions might look like this:
| Sample Condition | Average Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Observations |
| [Condition 1] | [Data] | [Data] | [e.g., Monodisperse] |
| [Condition 2] | [Data] | [Data] | [e.g., Aggregate formation] |
Note: Specific data for this compound is not available, and this table is illustrative.
Emerging and Green Analytical Approaches in this compound Research
The field of analytical chemistry is continuously evolving, with a growing emphasis on developing "green" methods that minimize environmental impact while maintaining or improving analytical performance. amazon.combiotech-asia.orgresearchgate.net Green Analytical Chemistry (GAC) aims to reduce the use of hazardous reagents and solvents, minimize waste generation, and decrease energy consumption. mdpi.combiotech-asia.orgresearchgate.net
Emerging and green analytical approaches relevant to the characterization of compounds like this compound include:
Miniaturization: As discussed in Section 5.2.3, miniaturized sample preparation and separation techniques align with GAC principles by reducing sample and solvent volumes. solubilityofthings.combiotech-asia.org
Use of Green Solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids (e.g., supercritical CO2), ionic liquids, or deep eutectic solvents. solubilityofthings.commdpi.comresearchgate.net
Reduced Solvent Consumption in Chromatography: Implementing strategies in chromatographic methods (e.g., HPLC, GC) to lower solvent usage, such as using smaller column dimensions, faster gradients, or alternative mobile phases. mdpi.combiotech-asia.org
Real-Time and In-Process Monitoring: Utilizing analytical techniques that allow for direct analysis without extensive sample preparation, reducing reagent use and waste. mdpi.com Spectroscopic and electrochemical methods are examples of techniques that can be adapted for real-time monitoring. mdpi.comresearchgate.net
Automation: Automating analytical procedures can improve efficiency, reduce reagent handling, and minimize human exposure to hazardous substances. biotech-asia.orgresearchgate.net
Applying these emerging and green approaches to the characterization of this compound would involve developing analytical methods that are not only accurate and sensitive but also sustainable. This could include developing miniaturized chromatographic methods with reduced solvent consumption for purity analysis or using green solvents for sample preparation steps. The goal is to obtain the necessary analytical information about this compound with a minimized environmental footprint.
| Green Analytical Strategy | Potential Application for this compound Characterization |
| Miniaturized Sample Preparation | Extraction from synthesis mixtures or formulations using microextraction techniques. researchgate.net |
| Green Solvents in Chromatography | Developing chromatographic methods using environmentally friendly mobile phases. mdpi.com |
| Reduced Solvent Consumption (HPLC) | Utilizing micro-HPLC or optimizing methods for lower flow rates. chromsoc.jp |
| Real-Time Monitoring | Implementing spectroscopic methods for in-situ reaction monitoring. mdpi.com |
Note: Specific applications for this compound are illustrative based on general GAC principles.
Broader Research Implications and Future Directions
MV-1-NH-Me as a Chemical Probe for Fundamental IAP Biology Research
This compound functions as a chemical probe by specifically binding to IAPs, a family of proteins known for their roles in regulating apoptosis, inflammation, and immune signaling. By incorporating this compound into research tools, investigators can modulate IAP activity and study the downstream effects on cellular pathways. As an MV-1-based IAP ligand, this compound is utilized to recruit IAPs, such as cIAP1, to a target protein, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target targetmol.commedchemexpress.commedchemexpress.com. This targeted degradation approach, facilitated by compounds like this compound, provides a powerful method to rapidly deplete specific proteins and dissect their functions in various biological contexts. The use of this compound in PROTACs, such as SNIPERs which link an IAP ligand to an ABL inhibitor, exemplifies its utility in probing the biological roles of target proteins by leveraging the cell's own degradation machinery targetmol.commedchemexpress.comallgenbio.com. This allows for the investigation of protein function in a manner distinct from traditional occupancy-based inhibitors.
Challenges and Opportunities in the Design and Development of Novel IAP-Targeting PROTACs
The design and development of PROTACs utilizing IAP ligands like this compound present both challenges and opportunities. A key opportunity lies in leveraging the established role of IAPs as E3 ubiquitin ligases capable of ubiquitinating target proteins for degradation targetmol.com. This compound's ability to bind IAPs provides a foundation for constructing PROTACs that can effectively recruit these ligases to diverse target proteins. The modular nature of PROTACs, consisting of an E3 ligase ligand (like this compound), a linker, and a target protein ligand, allows for the rational design of degraders with potentially high potency and selectivity targetmol.com.
However, challenges exist in optimizing the linker length and composition to achieve optimal ternary complex formation between the PROTAC, the E3 ligase (IAP), and the target protein. Efficient ternary complex formation is crucial for effective ubiquitination and degradation. Additionally, achieving target specificity and avoiding off-target degradation remains a critical challenge in PROTAC development. The cellular context and the expression levels of both the target protein and the recruited E3 ligase (IAPs in this case) can influence the efficacy of IAP-targeting PROTACs. Opportunities for future development include exploring novel linker designs, optimizing the binding affinity of the IAP ligand moiety, and investigating the potential for tissue-specific or context-dependent IAP recruitment.
Interdisciplinary Research Avenues for this compound Derived Compounds in Chemical Biology
This compound derived compounds, particularly in the form of PROTACs, open up interdisciplinary research avenues in chemical biology. By enabling the targeted degradation of specific proteins, these compounds serve as valuable tools for perturbing cellular pathways and understanding protein function in complex biological systems. Chemical biologists can utilize this compound-based PROTACs to study protein-protein interactions, investigate feedback loops in signaling networks, and explore the consequences of acute protein depletion compared to genetic knockdown or knockout.
Furthermore, the ability to induce degradation of proteins previously considered "undruggable" by traditional small-molecule inhibitors expands the scope of chemical biology research. This compound's role as an IAP recruiter allows for the targeting of proteins that may lack suitable binding pockets for inhibitory molecules but can be brought into proximity with an E3 ligase. This facilitates the study of protein function in contexts previously inaccessible to small-molecule intervention. The integration of synthetic chemistry (to create this compound and its PROTAC conjugates), cell biology, and proteomics is essential for fully exploiting the potential of these compounds in chemical biology research.
Future Perspectives on this compound's Contribution to Targeted Protein Degradation as a Research Modality
The contribution of this compound to targeted protein degradation as a research modality is poised to grow. As a well-characterized IAP ligand used in PROTACs, it provides a valuable starting point for the design of new degraders. Future perspectives include the development of more potent and selective IAP-targeting PROTACs utilizing optimized this compound derivatives or related IAP ligands. This could lead to more precise control over protein degradation in research settings.
Moreover, this compound's use in PROTACs highlights the broader potential of recruiting different E3 ligases for targeted degradation. Research into the structural basis of this compound binding to IAPs can inform the design of ligands for other E3 ligases, expanding the repertoire of proteins that can be targeted for degradation. The continued development of targeted protein degradation strategies, building upon the foundation provided by compounds like this compound, is expected to significantly impact fundamental biological research and the discovery of novel research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
